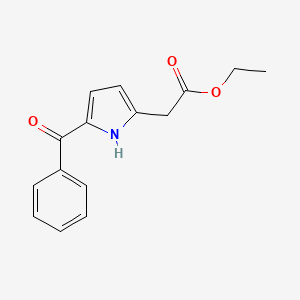
1H-Pyrrole-2-acetic acid, 5-benzoyl-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrole-2-acetic acid, 5-benzoyl-, ethyl ester is a useful research compound. Its molecular formula is C15H15NO3 and its molecular weight is 257.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1H-Pyrrole-2-acetic acid, 5-benzoyl-, ethyl ester (CAS No. 141054-41-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C15H15NO3
- Molecular Weight : 257.28 g/mol
- Purity : Typically around 95%
The structural features of this compound include a pyrrole ring, an acetic acid moiety, and a benzoyl group, which contribute to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of pyrrole compounds exhibit notable antimicrobial properties. For instance, studies have shown that related pyrrole derivatives can inhibit various bacterial strains and fungi. The introduction of the ethyl ester group in the structure enhances the lipophilicity of the compound, potentially improving its membrane permeability and bioactivity against pathogens .
Anticancer Properties
Pyrrole-based compounds have been explored for their anticancer effects. The benzoyl group in 1H-Pyrrole-2-acetic acid derivatives has been associated with the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, certain pyrrole derivatives have demonstrated cytotoxic effects against human cancer cell lines, suggesting potential as anticancer agents .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways critical for pathogen survival or cancer cell growth.
- Receptor Interaction : It may interact with cellular receptors, influencing signal transduction pathways that regulate cell proliferation and apoptosis.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that pyrrole derivatives can modulate oxidative stress within cells, contributing to their antimicrobial and anticancer activities .
Study on Antiviral Activity
A study investigated the antiviral properties of various pyrrole derivatives against herpes simplex virus type 1 (HSV-1). Compounds similar to 1H-Pyrrole-2-acetic acid exhibited varying degrees of activity, with some derivatives showing significant inhibition of viral replication at low concentrations. The presence of the ethyl ester was found to enhance antiviral activity compared to the corresponding acids .
Antimicrobial Efficacy Assessment
In another study assessing antimicrobial efficacy, compounds derived from pyrrole structures were tested against a range of bacteria. The results indicated that modifications at the benzoyl position significantly influenced antibacterial potency. The ethyl ester derivative showed improved activity against Gram-positive bacteria compared to its acid counterpart .
Comparative Analysis with Related Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| 1H-Pyrrole-2-acetic acid | Moderate antimicrobial activity | Enzyme inhibition |
| 5-Benzoyl-1H-pyrrole-2-acetic acid | Enhanced anticancer properties | Apoptosis induction |
| Ethyl ester derivative | Improved membrane permeability | Receptor modulation |
Propiedades
IUPAC Name |
ethyl 2-(5-benzoyl-1H-pyrrol-2-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-2-19-14(17)10-12-8-9-13(16-12)15(18)11-6-4-3-5-7-11/h3-9,16H,2,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJUDCIVQIJYHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(N1)C(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20460248 |
Source


|
| Record name | 1H-Pyrrole-2-acetic acid, 5-benzoyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20460248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141054-41-3 |
Source


|
| Record name | 1H-Pyrrole-2-acetic acid, 5-benzoyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20460248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














